Tert-butyl N-(3-isocyanopropyl)carbamate
Overview
Description
Tert-butyl N-(3-isocyanopropyl)carbamate, also known as Boc-IP, is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol. This compound is commonly used in various scientific experiments due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-(3-isocyanopropyl)carbamate can be synthesized through a reaction involving tert-butyl carbamate and 3-isocyanopropylamine. The reaction typically occurs under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium bromide . The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-isocyanopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Bases: Cesium carbonate, sodium azide
Catalysts: Tetrabutylammonium bromide, zinc(II) triflate
Acids: Trifluoroacetic acid
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Deprotected Amines: Removal of the tert-butyl group yields the corresponding free amine.
Scientific Research Applications
Tert-butyl N-(3-isocyanopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-isocyanopropyl)carbamate primarily involves its role as a protecting group. The tert-butyl group shields the amine functionality from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protecting group applications.
3-(Boc-amino)propyl bromide: Another compound with a similar protecting group used in organic synthesis.
Uniqueness
Tert-butyl N-(3-isocyanopropyl)carbamate is unique due to its specific structure, which combines the tert-butyl carbamate protecting group with an isocyanopropyl moiety. This combination allows for versatile applications in both protecting group chemistry and as a reactive intermediate in various synthetic pathways.
Properties
IUPAC Name |
tert-butyl N-(3-isocyanopropyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h5-7H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWFHOKFUDYMDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241551 | |
Record name | 1,1-Dimethylethyl N-(3-isocyanopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215254-92-5 | |
Record name | 1,1-Dimethylethyl N-(3-isocyanopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215254-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(3-isocyanopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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